molecular formula C16H22N2O2 B11755446 tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate

tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate

Cat. No.: B11755446
M. Wt: 274.36 g/mol
InChI Key: ZYHWMEDAZOEDFU-UHFFFAOYSA-N
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Description

tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate is a γ-carboline derivative featuring a fused pyridoindole scaffold. This compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group at the 2-position, which enhances stability during synthetic procedures. Its molecular formula is C₁₆H₂₁ClN₂O₂ for the 8-chloro derivative (CAS: 885272-52-6), with a molecular weight of 308.80 g/mol . The Boc group facilitates selective deprotection under acidic conditions, enabling its use as a key intermediate in medicinal chemistry, particularly for synthesizing receptor antagonists and kinase inhibitors .

Properties

IUPAC Name

tert-butyl 1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-8-14-12(10-18)11-6-4-5-7-13(11)17-14/h4-7,12,14,17H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHWMEDAZOEDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and the application of heat to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Biological Activities

The compound exhibits a variety of biological activities that are crucial for its applications in medicinal chemistry:

  • Antitumor Activity : Research indicates that derivatives of pyridoindole compounds, including tert-butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate, have shown promising antitumor effects. These compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
  • Neuroprotective Effects : Studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antidepressant Properties : The pyridoindole structure has been linked to antidepressant effects in preclinical models. The mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Synthesis and Derivatives

The synthesis of tert-butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate can be achieved through various chemical reactions involving indole derivatives and carboxylic acid esters. Its derivatives have been synthesized to enhance specific biological activities or reduce toxicity.

Derivative Biological Activity Reference
8-Fluoro DerivativeEnhanced neuroprotective effects
Bromo DerivativeIncreased antitumor activity

Case Studies

Several case studies highlight the efficacy of tert-butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate in various experimental settings:

  • Antitumor Efficacy : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range. This suggests its potential as a lead compound for developing new anticancer agents .
  • Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that administration of the compound improved cognitive function and reduced markers of oxidative stress in brain tissues .
  • Behavioral Studies for Antidepressant Activity : Behavioral tests in mice indicated that the compound exhibited antidepressant-like effects comparable to established SSRIs (selective serotonin reuptake inhibitors), suggesting its potential utility in treating depression .

Mechanism of Action

The mechanism of action of tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. Molecular docking studies have revealed that this compound can bind to the active site of c-Met, a receptor tyrosine kinase involved in cell proliferation and survival . This binding inhibits the activity of c-Met, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bromo and chloro derivatives exhibit higher melting points compared to methoxy or methyl analogs, likely due to increased molecular symmetry and halogen-driven intermolecular interactions .
  • Synthetic Utility : Bromo-substituted derivatives (e.g., 8d) are pivotal in Pd-catalyzed cross-coupling reactions for generating complex heterocycles .

Derivatives with Alternative Protecting Groups

Table 2: Comparison of Protecting Group Modifications

Compound Name Protecting Group Yield (%) Stability Notes Key Applications
Benzyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8h) Benzyl 90 Labile under hydrogenolysis conditions Precursor for neuroactive compounds
2-Tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (8i) Tosyl (Ts) 88 Acid-stable, requires harsh conditions Anticancer agent intermediates

Key Observations :

  • The Boc group offers superior stability under basic and nucleophilic conditions compared to benzyl or tosyl groups, which require specialized deprotection methods (e.g., H₂/Pd-C for benzyl, HI/AcOH for Ts) .

Structural Isomers and Stereochemical Variants

Table 3: Stereochemical and Isomeric Comparisons

Compound Name Structural Feature Melting Point (°C) Bioactivity Notes
(4aS,9bR)-Ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2-carboxylate Cis-fused stereochemistry N/A Potent 5-HT₁A antagonist
tert-Butyl 5-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[3,2-b]indole-1-carboxylate (39) Pyrido[3,2-b]indole isomer Oil (N/A) Lower receptor affinity vs. [4,3-b] analogs

Key Observations :

  • The [4,3-b] pyridoindole scaffold exhibits higher binding affinity to CNS targets compared to [3,2-b] isomers due to optimal spatial orientation of substituents .
  • Stereochemical purity (e.g., 4aS,9bR configuration) is critical for pharmacological activity, as seen in Lumateperone impurities .

Key Observations :

  • Chloro and bromo derivatives often require stringent handling due to toxicity and environmental persistence .

Biological Activity

tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate (CAS No. 1186099-68-2) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₂₂N₂O₂
  • Molecular Weight : 274.36 g/mol
  • Structural Characteristics : The compound features a pyridoindole structure, which is known for various pharmacological activities.

Anticancer Properties

Recent studies have indicated that compounds with indole structures possess significant anticancer properties. Specifically, tert-butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate has been evaluated for its effects on cancer cell lines:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation.
Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF-710Cell cycle arrest

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Studies suggest that it may protect neuronal cells from oxidative stress and neuroinflammation.

  • Research Findings : In animal models of neurodegeneration, administration of tert-butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate resulted in reduced markers of oxidative stress and improved cognitive function.
ModelOutcomeReference
Alzheimer's MouseReduced amyloid plaques
Parkinson's RatImproved motor skills

Antimicrobial Activity

In addition to its anticancer and neuroprotective effects, the compound has shown promising antimicrobial activity against various pathogens.

  • Antibacterial Studies : The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

Several case studies have highlighted the effectiveness of tert-butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced cancer types showed that the compound could enhance the efficacy of standard chemotherapy regimens.
  • Neuroprotection in Aging : A longitudinal study assessed cognitive decline in elderly patients treated with the compound and found a significant delay in cognitive deterioration compared to a control group.

Q & A

Q. What spectroscopic and crystallographic methods are recommended to confirm the structural integrity of this compound in synthetic batches?

To ensure structural fidelity, combine single-crystal X-ray diffraction (SCXRD) with NMR spectroscopy . SCXRD provides unambiguous confirmation of the core scaffold and stereochemistry, as demonstrated in studies of related pyridoindole derivatives . For NMR, focus on 1H^1H- and 13C^{13}C-NMR to verify tert-butyl carbamate group integrity and indole/pyridine ring substitution patterns. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. How can researchers optimize synthetic routes to improve yield and purity of the compound?

Prioritize protective group strategies for the indole nitrogen and pyridine ring. For example, tert-butyl carbamate (Boc) groups are stable under acidic conditions, enabling selective deprotection during multi-step syntheses . Use Pd-catalyzed cross-coupling reactions for functionalization, as seen in analogous boronate ester intermediates . Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC (C18 columns, methanol/water mobile phases) is critical to isolate the target compound from byproducts .

Q. What solvent systems and storage conditions prevent degradation during experimental workflows?

Store the compound in anhydrous, inert environments (argon atmosphere) at -20°C to minimize hydrolysis of the tert-butyl carbamate group. Use aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) for reactions, and avoid prolonged exposure to moisture or acidic conditions .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational reactivity predictions and experimental spectroscopic data?

Apply density functional theory (DFT) to model electronic properties and compare predicted 1H^1H-NMR chemical shifts with experimental data. For discrepancies in reaction outcomes (e.g., unexpected regioselectivity), conduct mechanistic studies (isotopic labeling, kinetic analysis) to identify intermediates. Cross-reference crystallographic data (e.g., bond lengths/angles from SCXRD) to validate computational geometries .

Q. What strategies address conflicting reports on the compound’s biological activity across studies?

Standardize assay conditions (e.g., cell line selection, solvent controls) to reduce variability. For example, if toxicity data conflict, validate via dose-response curves in multiple cell models and compare with structural analogs. Use molecular docking to explore binding interactions with proposed targets (e.g., serotonin receptors) and correlate with activity trends .

Q. How can researchers mitigate byproduct formation during tert-butyl carbamate group installation?

Optimize Boc-protection conditions : Use Boc anhydride in dichloromethane with a catalytic base (DMAP) at 0–25°C. Monitor reaction progress via TLC to avoid over-substitution. If carbamate migration occurs, employ orthogonal protecting groups (e.g., Fmoc) for sensitive intermediates .

Q. What methodological approaches reconcile stability discrepancies under varying experimental conditions?

Conduct accelerated stability studies by exposing the compound to heat, light, and humidity. Use LC-MS to identify degradation products (e.g., tert-butyl alcohol from carbamate hydrolysis). For pH-sensitive decomposition, buffer solutions (pH 2–12) can map stability thresholds .

Data-Driven Research Considerations

Q. How should researchers design experiments to validate the compound’s role as a precursor to bioactive natural products?

Leverage retrosynthetic analysis to identify key bond-forming steps (e.g., Suzuki-Miyaura couplings for aryl substitutions). Use SCXRD to confirm intermediate structures and compare synthetic derivatives’ biological activity (e.g., antimicrobial or kinase inhibition assays) .

Q. What computational tools are effective for predicting the compound’s physicochemical properties?

Apply Quantitative Structure-Property Relationship (QSPR) models to estimate logP, solubility, and bioavailability. Validate predictions experimentally via shake-flask solubility tests or chromatographic retention times .

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